Hydrogen-Bond Donor Count Differentiation: 3-Amino-2-(azepan-1-yl)isonicotinic Acid vs. 2-(Azepan-1-yl)isonicotinic Acid
3-Amino-2-(azepan-1-yl)isonicotinic acid possesses two hydrogen-bond donor (HBD) sites (3-NH2 and COOH), compared to a single HBD site (COOH only) in 2-(azepan-1-yl)isonicotinic acid [1]. This additional HBD capacity at the 3-position enables distinct target engagement geometries, particularly relevant for kinase hinge-region binding where dual HBD interactions with backbone carbonyls are frequently observed [2]. The increased HBD count also correlates with higher topological polar surface area (TPSA), influencing solubility and permeability profiles.
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 2 HBD (3-NH2, 4-COOH) |
| Comparator Or Baseline | 2-(Azepan-1-yl)isonicotinic acid: 1 HBD (4-COOH only) |
| Quantified Difference | +1 HBD (100% increase) |
| Conditions | Computed physicochemical properties from standardized descriptors; confirmed by structural analysis of SMILES/InChI |
Why This Matters
For structure-based drug design targeting kinases or receptors, the additional hydrogen-bond donor at the 3-position provides a critical interaction site unavailable in the des-amino analog, directly impacting binding mode, selectivity, and the decision to purchase this scaffold over simpler alternatives.
- [1] PubChem. 2-(Azepan-1-yl)pyridine-4-carboxylic acid, CID 40425213. HBD 1, HBA 4. View Source
- [2] Breining SR, et al. Structure-based optimization of novel azepane derivatives as PKB inhibitors. J Med Chem, 2009. PDB: 1SVE; azepane derivatives with isonicotinic amide moiety show IC50 (PKB-R) = 4 nM for optimized leads. View Source
